2-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide, commonly known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. TFMPP is a psychoactive drug that has been used as a recreational drug due to its hallucinogenic effects. However, TFMPP has also been studied for its potential therapeutic applications in scientific research.
Wirkmechanismus
The exact mechanism of action of TFMPP is not fully understood. However, it is believed that TFMPP acts on the serotonin receptors in the brain, specifically the 5-HT2A and 5-HT2C receptors. TFMPP is thought to increase the release of serotonin, leading to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects. TFMPP has been shown to increase the release of serotonin, leading to its hallucinogenic effects. Additionally, TFMPP has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
TFMPP has several advantages for use in lab experiments. TFMPP is a synthetic compound, which means that it can be easily synthesized in the lab. Additionally, TFMPP has been studied extensively, meaning that there is a wealth of information available on its properties and effects. However, TFMPP also has several limitations for use in lab experiments. TFMPP is a psychoactive drug, which means that it can be difficult to control its effects in lab animals. Additionally, TFMPP has been shown to have potential side effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of TFMPP. One potential direction is the development of TFMPP as a therapeutic drug for the treatment of anxiety and depression. Additionally, TFMPP could be studied further to better understand its mechanism of action and potential side effects. Finally, TFMPP could be used as a tool to better understand the serotonin system in the brain and its role in various neurological disorders.
Synthesemethoden
TFMPP can be synthesized through various methods, including the reduction of the corresponding nitro compound or the reaction of 4-fluoroacetophenone with 2,4,6-trimethylaniline. The synthesis of TFMPP is a complex process that requires specialized equipment and knowledge.
Wissenschaftliche Forschungsanwendungen
TFMPP has been studied extensively for its potential therapeutic applications in scientific research. TFMPP has been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. Additionally, TFMPP has been studied for its potential use in the treatment of Parkinson's disease and schizophrenia.
Eigenschaften
Molekularformel |
C17H18FNO |
---|---|
Molekulargewicht |
271.33 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C17H18FNO/c1-11-8-12(2)17(13(3)9-11)19-16(20)10-14-4-6-15(18)7-5-14/h4-9H,10H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
HTMJYUPOFTYGEP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)F)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC2=CC=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.